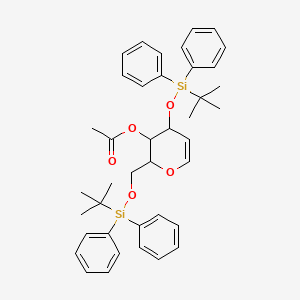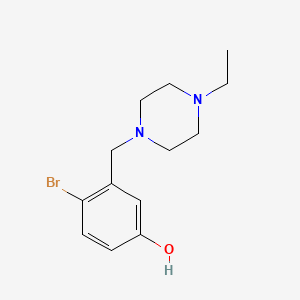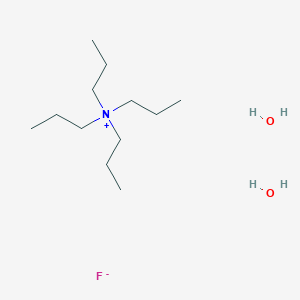![molecular formula C19H17NO B12080960 [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- CAS No. 400748-44-9](/img/structure/B12080960.png)
[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)-: is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amine group at the 4-position and a phenylmethoxy group at the 2’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.
Attachment of Phenylmethoxy Group: The phenylmethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative reacts with a suitable alkyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and efficient catalytic systems for reduction processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to amines using reducing agents such as iron filings in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.
Biology
In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- are investigated for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl structure and functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amine group can form hydrogen bonds, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-amine: Lacks the phenylmethoxy group, making it less versatile in terms of functional group transformations.
[1,1’-Biphenyl]-4-methoxy-2’-amine: Has a methoxy group instead of a phenylmethoxy group, which may affect its reactivity and interactions.
[1,1’-Biphenyl]-4-amine, 2’-methoxy-: Similar structure but with a methoxy group at the 2’-position, which can influence its chemical properties and applications.
Uniqueness
The presence of both an amine group and a phenylmethoxy group in [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- provides a unique combination of functional groups that can participate in a wide range of chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the study of structure-activity relationships in various fields.
Propriétés
Numéro CAS |
400748-44-9 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
4-(2-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C19H17NO/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Clé InChI |
UKOXHXPMLHLRRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)







![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)
![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
